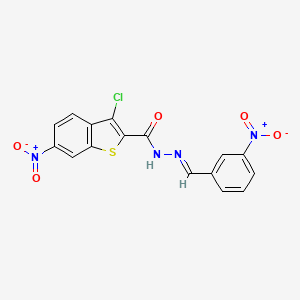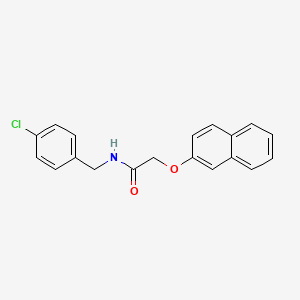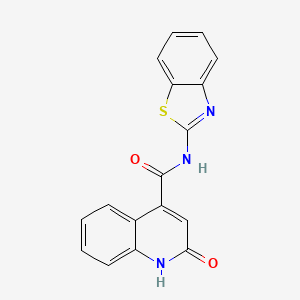
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid 4-(methoxycarbonyl)benzyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are a class of compounds that are widely distributed in nature and have a variety of biological activities. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Several studies have reported on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. In vitro studies have shown that the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate in laboratory experiments is its relatively low cost and high availability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its poor solubility in water, which can limit its use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a natural insecticide and fungicide in agriculture. Additionally, further research is needed to elucidate the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction between 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylatearboxylic acid and 4-(methoxycarbonyl)benzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction yields the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been investigated for its insecticidal and fungicidal activities. In industry, it has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-17(20)13-8-6-12(7-9-13)11-24-18(21)15-10-14-4-2-3-5-16(14)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZASIZDMLGERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)





